molecular formula C10H12BrFN2O2 B573168 4-Bromo-N-butyl-5-fluoro-2-nitroaniline CAS No. 1280786-63-1

4-Bromo-N-butyl-5-fluoro-2-nitroaniline

Cat. No.: B573168
CAS No.: 1280786-63-1
M. Wt: 291.12
InChI Key: MADGKUFFNLQJMI-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C10H12BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by bromination and subsequent substitution reactions to introduce the butyl and fluoro groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-butyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized aniline compounds.

Scientific Research Applications

4-Bromo-N-butyl-5-fluoro-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-nitroaniline
  • 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
  • 4-Bromo-N-tert-butyl-2-nitroaniline

Uniqueness: 4-Bromo-N-butyl-5-fluoro-2-nitroaniline is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and overall chemical properties. The combination of bromine, fluorine, and nitro groups also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Biological Activity

4-Bromo-N-butyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C10_{10}H12_{12}BrFN2_2O2_2. It is a derivative of aniline that incorporates bromine, fluorine, and nitro functional groups. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C10_{10}H12_{12}BrFN2_2O2_2
  • Molecular Weight : 292.12 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Fluorine (F)
    • Nitro (NO2_2)
    • Aniline (NH2_2)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nitration of a precursor compound.
  • Bromination followed by substitution reactions to introduce butyl and fluoro groups.

Nitroanilines, including this compound, can undergo various biochemical transformations:

  • Reduction : The nitro group can be converted to an amine under specific conditions.
  • Substitution : The bromine and fluorine atoms can be replaced through nucleophilic substitution reactions.

Biochemical Pathways

The compound may interact with several biochemical pathways due to its reactivity. Its potential effects include:

  • Modulation of enzyme activity.
  • Interaction with cellular receptors.
  • Influence on signaling pathways related to cell proliferation and apoptosis.

Inhibition Studies

In vitro studies have evaluated the inhibitory effects of nitroanilines on various enzymes. For example, compounds with similar structures have demonstrated kinase inhibitory activity, which is crucial for cancer treatment strategies . Such findings highlight the importance of further exploring the biological activity of this compound.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10_{10}H12_{12}BrFN2_2O2_2Potential anticancer properties; kinase inhibition
4-Bromo-2-fluoro-5-nitroanilineC6_{6}H4_{4}BrFN2_2O2_2Studied for similar biological activities
4-Bromo-N-tert-butyl-2-nitroanilineC10_{10}H12_{12}BrN3_3O2_2Investigated for enzyme inhibition

Properties

IUPAC Name

4-bromo-N-butyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c1-2-3-4-13-9-6-8(12)7(11)5-10(9)14(15)16/h5-6,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADGKUFFNLQJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681508
Record name 4-Bromo-N-butyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-63-1
Record name Benzenamine, 4-bromo-N-butyl-5-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-butyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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